

sekikaic acid natural source lichen

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Compound Focus: Sekikaic acid

Cat. No.: S645862

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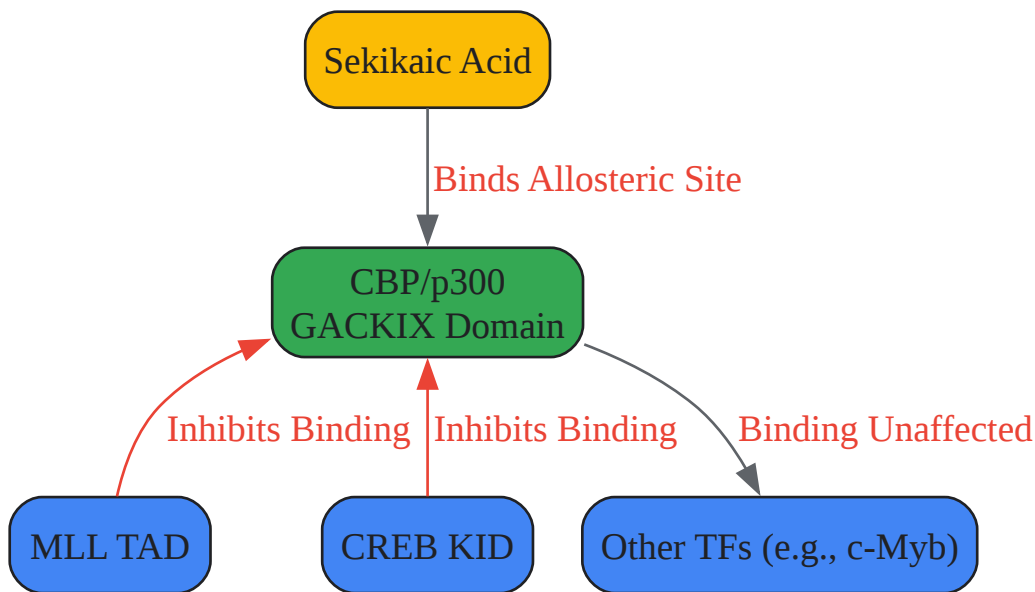
Sekikaic acid is a **phenolic lichen acid** belonging to the depside class. While the specific lichen species from which it was isolated in the cited study is not named, it is a compound typically found in crustose lichens.

Biological Activity & Mechanism of Action

The most well-documented and promising activity of **sekikaic acid** is its role as a **protein-protein interaction inhibitor** targeting the transcriptional coactivator CBP/p300 [1].

- **Target:** The GACKIX domain of the CBP/p300 coactivator protein. This domain is a key interface for transcription factors like MLL, c-Jun, CREB, and c-Myb [1].
- **Mechanism:** **Sekikaic acid** acts as an **allosteric modulator**. It binds to the "deep" site of the GACKIX domain, which is also the binding site for the MLL transcription factor. This binding induces conformational changes in the protein that disrupt its interaction with specific transcription activation domains (TADs), notably from **MLL and CREB (KID)**, without affecting interactions with other coactivators like Med15 and VP2 [1].
- **Specificity:** This mechanism demonstrates high selectivity. Research indicates that structural rigidity is important for this activity, as the more flexible compound **lecanoric acid** showed no inhibitory effect [1].

The diagram below illustrates this allosteric inhibition mechanism.



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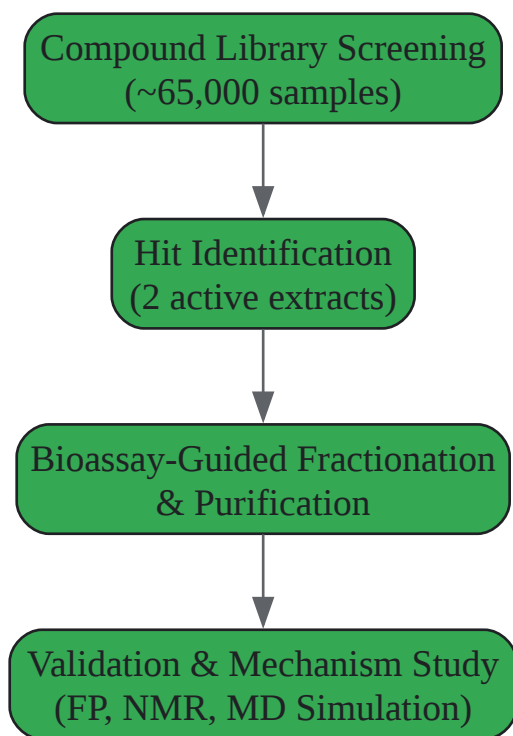
***Sekikaic acid** binds the GACKIX domain, allosterically inhibiting specific transcription factor interactions.*

Experimental Data & Protocols

The primary data comes from a fluorescence polarization (FP) binding assay used to discover **sekikaic acid** [1].

Key Experimental Workflow

The high-level screening workflow that led to the identification of **sekikaic acid** is summarized below.



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*The experimental workflow for identifying **sekikaic acid** as an inhibitor from a compound library.*

Table 1: Key Experimental Findings for Sekikaic Acid

Assay Type	Experimental System / Target	Key Finding / Outcome	Follow-up Analysis
Fluorescence Polarization (FP)	GACKIX domain interaction with MLL transcription activation domain (TAD)	Identified as one of only 3 active compounds from 65,000 screened samples [1].	Nuclear Magnetic Resonance (NMR): Confirmed direct binding to the GACKIX domain [1].
Cell-based Functional Analysis	Cellular transcription model	Validated functional inhibition of the CBP/p300 pathway in a cellular context [1].	Molecular Dynamics (MD) Simulation: Elucidated atomic-level binding pose and induced conformational changes [1].

Assay Type	Experimental System / Target	Key Finding / Outcome	Follow-up Analysis
Selectivity Profiling	Interactions with related coactivators (Med15, VP2)	Showed high selectivity for CBP/p300 GACKIX domain [1].	Structure-Activity Relationship (SAR): Compared with analogs lecanoric acid (inactive) and lobaric acid (active), suggesting rigidity is key [1].

Research Implications & Future Directions

Sekikaic acid represents a valuable starting point for drug discovery due to its novel mechanism.

- **Targeting "Undruggable" Targets:** It provides a blueprint for inhibiting transcription factors and protein-protein interactions, which are traditionally challenging drug targets, via allosteric modulation [1].
- **Lead for Selective Inhibitors:** Its high selectivity makes it a superior **chemical biology probe** for studying CBP/p300-dependent transcription and a **lead compound** for developing therapeutics, especially in oncology where these pathways are often dysregulated [1].
- **Future Work** should focus on:
 - **Medicinal Chemistry Optimization:** Synthesis of analogs to improve potency and pharmacokinetic properties.
 - **Broader Selectivity & Toxicity Profiling:** Comprehensive testing against wider target panels and in advanced disease models.
 - **Mode-of-Action Studies:** Further elucidation of its effects on specific gene expression programs in relevant cell types.

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References

1. 天然产物来源变构调节剂的药物研发展望 - 药时代DrugTimes [drugtimes.cn]

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